N,N-Diethylcinnamamide

Anticonvulsant Maximal Electroshock Seizure Protection Index

N,N-Diethylcinnamamide (CAS 3680-04-4) is a synthetic cinnamamide derivative characterized by a trans-cinnamoyl core bearing an N,N-diethylamide substituent. With a molecular weight of 203.28 g/mol, a melting point of 69.5–70 °C, and a predicted XLogP3 of 2.5, it occupies a distinct physicochemical space among N,N-dialkylcinnamamides.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 3680-04-4
Cat. No. B189318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylcinnamamide
CAS3680-04-4
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+
InChIKeyGUYVMSJRMMFSQO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylcinnamamide (CAS 3680-04-4): Cinnamamide-Class Reference Standard for Procurement and Lead Identification


N,N-Diethylcinnamamide (CAS 3680-04-4) is a synthetic cinnamamide derivative characterized by a trans-cinnamoyl core bearing an N,N-diethylamide substituent . With a molecular weight of 203.28 g/mol, a melting point of 69.5–70 °C, and a predicted XLogP3 of 2.5, it occupies a distinct physicochemical space among N,N-dialkylcinnamamides [1][2]. This compound has been employed as a molecular-simplification tool in anticonvulsant pharmacophore studies and as a reference point for analgesic structure–activity relationship (SAR) investigations, making it a structurally well-defined, low-complexity entry point into the cinnamamide chemical series for medicinal chemistry and materials science procurement.

Why N,N-Dialkylcinnamamide Analogues Cannot Be Interchanged for N,N-Diethylcinnamamide in Research and Industrial Procurement


Substituting N,N-diethylcinnamamide with seemingly similar N,N-dialkylcinnamamides (e.g., dimethyl or dipropyl homologues) introduces quantifiable shifts in three critical procurement-relevant parameters: anticonvulsant protection magnitude in the maximal electroshock (MES) screen, analgesic potency relative to aspirin, and computed lipophilicity (XLogP3) that governs membrane permeability [1][2][3]. These differences are not linear with alkyl chain length; the N,N-diethyl substitution pattern is specifically associated with a 'huge protection index' in oral MES models and a distinct analgesic SAR profile, whereas the dimethyl analogue preferentially exhibits antidepressant activity at low doses [1][2]. Generic interchange therefore risks selecting a compound with a divergent pharmacological fingerprint, invalidating comparative biological or materials-property datasets.

Quantitative Differentiation Evidence for N,N-Diethylcinnamamide (CAS 3680-04-4) Versus N,N-Dimethylcinnamamide and Aspirin


N,N-Diethylcinnamamide Exhibits a Qualitatively Superior Anticonvulsant Protection Index Versus the Parent 4-Oxopiperidine Lead in the Rat Oral MES Model

When administered orally to rats, N,N-diethylcinnamamide (8) demonstrated activity in the maximal electroshock (MES) screen and, in contrast to the parent compound 4-oxo-1-(3-phenyl-2-propenoyl)piperidine (1a) and other analogues in the same study, produced a 'huge protection index,' establishing it as the lead compound of the series [1]. Although the exact numerical protection index is not publicly reported, the qualitative superiority over 1a is explicit and provides a clear differentiation signal for anticonvulsant lead selection.

Anticonvulsant Maximal Electroshock Seizure Protection Index

N,N-Diethylcinnamamide Analgesic Potency Is Inferior to Aspirin, Providing a Defined Activity Floor for SAR Investigations

A 1950 study cited in US Patent 3,488,749 reported that the analgesic activity of N,N-dialkylcinnamamides increased with alkyl chain length, with the N,N-diethyl congener being the most active among the series tested; however, its analgesic potency was still less than that of aspirin [1]. This places N,N-diethylcinnamamide at a precisely defined activity ceiling relative to a standard clinical analgesic, enabling reproducible benchmarking in SAR campaigns aimed at improving analgesic efficacy beyond the diethyl substitution limit.

Analgesic Aspirin Comparator SAR

N,N-Diethylcinnamamide Possesses a Computed XLogP3 of 2.5, 0.8 Log Units Higher Than N,N-Dimethylcinnamamide, Modulating Predicted Membrane Permeability

Computed XLogP3 values from PubChem reveal that N,N-diethylcinnamamide (XLogP3 = 2.5) [1] is 0.8 log units more lipophilic than N,N-dimethylcinnamamide (XLogP3 = 1.7) [2]. This difference corresponds to an approximately 6.3-fold higher predicted partition coefficient, which is expected to significantly influence passive membrane permeability, plasma protein binding, and CNS penetration potential in biological assays.

Lipophilicity XLogP3 Membrane Permeability

N,N-Diethylcinnamamide Exhibits Low Cytotoxicity (IC50 > 50 µM) Against Murine P388 Leukemia Cells, Consistent Across the Cinnamamide Series

In the Dimmock et al. (2004) anticonvulsant study, all compounds, including N,N-diethylcinnamamide (8), demonstrated IC50 values exceeding 50 µM against murine P388 leukemia cells [1]. This uniform low-cytotoxicity profile distinguishes this series from many more cytotoxic cinnamamide derivatives (e.g., certain N-hydroxycinnamamides with IC50 values in the low micromolar range) and supports the selection of N,N-diethylcinnamamide as a low-toxicity scaffold for in vivo pharmacological evaluation.

Cytotoxicity P388 Leukemia Safety Profile

Procurement-Relevant Application Scenarios for N,N-Diethylcinnamamide (CAS 3680-04-4) Based on Quantitative Differentiation Evidence


Anticonvulsant Lead Identification and Pharmacophore Validation

N,N-Diethylcinnamamide serves as a structurally simplified, orally active anticonvulsant lead with a qualitatively superior protection index in the rat MES model compared to the parent 4-oxopiperidine (1a) [1]. Researchers conducting fragment-based or molecular-simplification anticonvulsant campaigns can procure this compound as a benchmark simplified scaffold that retains in vivo efficacy while eliminating the piperidine ring, enabling cleaner SAR interpretation.

Analgesic SAR Baseline with Aspirin-Referenced Activity Ceiling

Because its analgesic potency is explicitly documented as the highest in its N,N-dialkyl series yet still inferior to aspirin [2], N,N-diethylcinnamamide provides a well-defined negative-control or low-activity baseline for medicinal chemistry teams pursuing analgesic cinnamamide optimization. This avoids the procurement of uncharacterized homologues that lack a clinically relevant activity benchmark.

Lipophilicity-Dependent CNS Permeability Studies

With an XLogP3 of 2.5—0.8 log units above N,N-dimethylcinnamamide [3][4]—N,N-diethylcinnamamide is the preferred procurement choice for structure–permeability relationship (SPR) studies in blood–brain barrier penetration models, where the quantifiable lipophilicity increment translates into a meaningful predicted permeability advantage without introducing additional heteroatoms or hydrogen-bond donors.

Low-Cytotoxicity Reference Standard for In Vivo Neuroscience Safety Profiling

The documented IC50 > 50 µM against P388 leukemia cells [1] positions N,N-diethylcinnamamide as a low-cytotoxicity reference compound within the cinnamamide class. Toxicology and safety pharmacology groups procuring this compound can use it as a baseline control to benchmark the cytotoxicity liability of novel cinnamamide derivatives destined for in vivo neuropharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Diethylcinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.